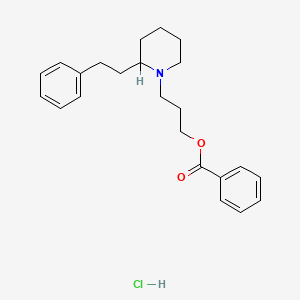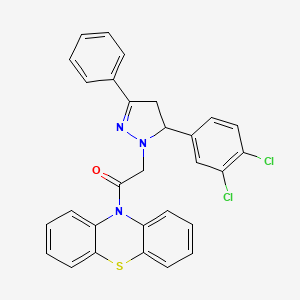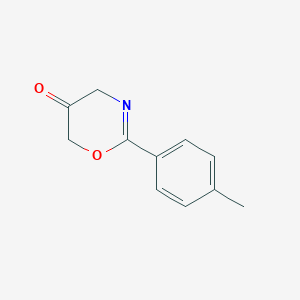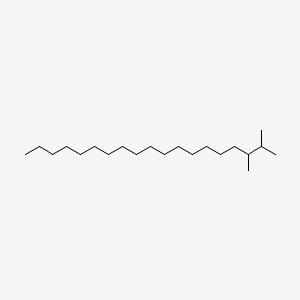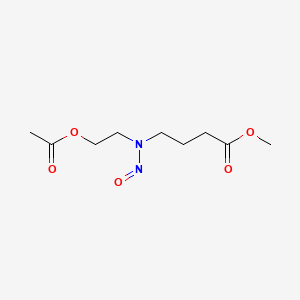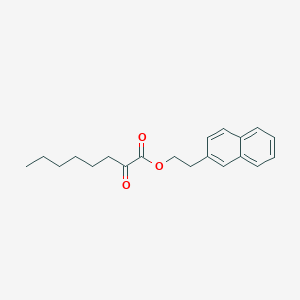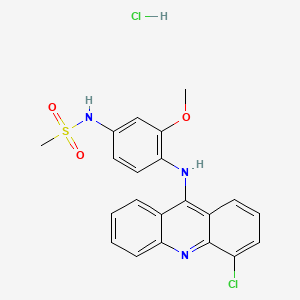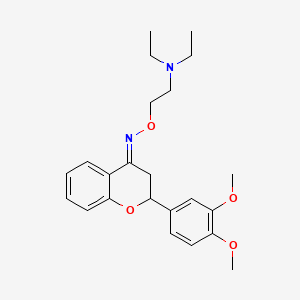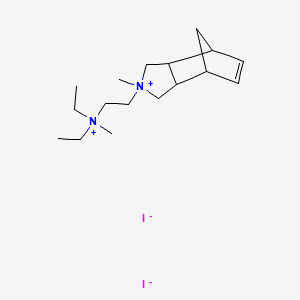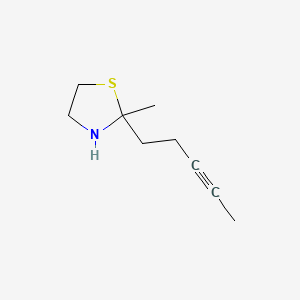
2-Methyl-2-(3-pentynyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(3-pentynyl)thiazolidine is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological and chemical properties. The presence of a pentynyl group at the second position and a methyl group at the third position makes this compound unique and of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(3-pentynyl)thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, making it an efficient and biocompatible method . The reaction does not require any catalyst and can be performed at a broad range of pH levels, from acidic to neutral .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ortho-boronic acid modified benzaldehydes has been shown to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Methyl-2-(3-pentynyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentynyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the pentynyl group.
科学的研究の応用
2-Methyl-2-(3-pentynyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
The mechanism of action of 2-Methyl-2-(3-pentynyl)thiazolidine involves its ability to form stable conjugates with biomolecules. The compound reacts with aldehydes and ketones to form thiazolidine rings, which can then interact with various molecular targets. This bioorthogonal reaction is highly specific and efficient, making it useful for studying and manipulating cellular processes .
類似化合物との比較
Thiazolidine: The parent compound with a simpler structure.
Thiazolidin-4-one: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness: 2-Methyl-2-(3-pentynyl)thiazolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
75606-58-5 |
|---|---|
分子式 |
C9H15NS |
分子量 |
169.29 g/mol |
IUPAC名 |
2-methyl-2-pent-3-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h10H,5-8H2,1-2H3 |
InChIキー |
QVTUSLBFEMQWLF-UHFFFAOYSA-N |
正規SMILES |
CC#CCCC1(NCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




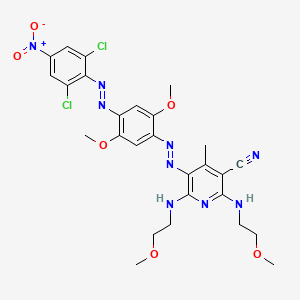
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)
